N-Acetyl-L-tyrosinamide N-Acetyl-L-tyrosinamide L-tyrosine analog. Shows specific absorption and emission spectra distinct from L-tyrosine. Stimulates L-Tyr transport mainly by the ASC system.

Brand Name: Vulcanchem
CAS No.: 1948-71-6
VCID: VC21539451
InChI: InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
SMILES: CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

N-Acetyl-L-tyrosinamide

CAS No.: 1948-71-6

Cat. No.: VC21539451

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-tyrosinamide - 1948-71-6

Specification

CAS No. 1948-71-6
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 2-acetamido-3-(4-hydroxyphenyl)propanamide
Standard InChI InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
Standard InChI Key RJNKBEQRBIJDNM-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N
SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N

Introduction

Chemical Properties and Structure

Molecular Structure

N-Acetyl-L-tyrosinamide possesses a distinct molecular structure that contributes to its unique chemical properties. The compound has the molecular formula C11H14N2O3 and a molecular weight of 222.2405 g/mol . Its structure includes a phenolic hydroxyl group, which is characteristic of tyrosine derivatives, and it may participate in various chemical reactions typical of amides and acetylated compounds .

Chemical Identifiers

N-Acetyl-L-tyrosinamide can be identified using several standard chemical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers of N-Acetyl-L-tyrosinamide

Identifier TypeValue
CAS Registry Number1948-71-6
IUPAC Standard InChIKeyRJNKBEQRBIJDNM-SNVBAGLBSA-N
Molecular FormulaC11H14N2O3
Molecular Weight222.2405 g/mol

The compound's InChI representation is: InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m1/s1

Stereochemistry

The "L" in N-Acetyl-L-tyrosinamide indicates its specific stereochemistry. This stereoisomer has particular biological relevance, as biological systems often interact with specific stereoisomers differently. The compound has an S-configuration at the alpha carbon, as indicated by its chemical name: (S)-α-(acetylamino)-4-hydroxybenzenepropanamide .

Physical Properties

Physical Appearance and Solubility

N-Acetyl-L-tyrosinamide typically appears as a white to off-white crystalline powder . One of its notable characteristics is its enhanced solubility in polar solvents compared to its parent compound. It is soluble in water and ethanol, which makes it advantageous for various laboratory and pharmaceutical applications .

Biological and Pharmacological Properties

Antioxidant Properties

N-Acetyl-L-tyrosinamide may exhibit antioxidant properties, which contributes to its relevance in studies related to neuroprotection and other health benefits . These antioxidant capabilities are likely related to the phenolic hydroxyl group in its structure, which is a common structural feature associated with antioxidant activity in many compounds.

Research Applications

Biochemical Research

N-Acetyl-L-tyrosinamide is of interest in biochemical research due to its potential role in various metabolic pathways . Researchers may use this compound as a tool to study tyrosine-related biochemical processes, benefiting from its enhanced stability and solubility compared to L-tyrosine itself.

Pharmaceutical Synthesis

The compound has applications in the synthesis of pharmaceuticals . Its specific structural features make it a valuable intermediate or building block in the development of more complex pharmaceutical compounds, particularly those targeting pathways where tyrosine derivatives play important roles.

Synthesis and Production

For the related compound N-Acetyl-L-tyrosine, the synthesis involves:

  • Dispersing L-tyrosine in water

  • Adding sodium hydroxide solution to dissolve the L-tyrosine

  • Adding acetic anhydride while maintaining pH between 8 and 10

  • Further processing to isolate and purify the product

A similar approach, followed by amidation, could potentially be used to synthesize N-Acetyl-L-tyrosinamide, though specific modifications would be necessary to account for the amide functionality.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator